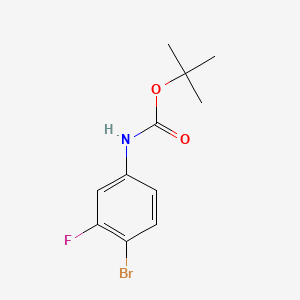

tert-Butyl (4-bromo-3-fluorophenyl)carbamate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(4-bromo-3-fluorophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrFNO2/c1-11(2,3)16-10(15)14-7-4-5-8(12)9(13)6-7/h4-6H,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQLYUJLJZFATNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868735-43-7 | |

| Record name | 868735-43-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to tert-Butyl (4-bromo-3-fluorophenyl)carbamate for Advanced Research

This technical guide offers a comprehensive overview of tert-butyl (4-bromo-3-fluorophenyl)carbamate, a pivotal intermediate in contemporary medicinal chemistry and materials science. The strategic placement of bromo, fluoro, and Boc-protected amino functionalities on the phenyl ring renders this molecule a highly versatile scaffold for constructing complex molecular architectures. This document provides an exhaustive examination of its physical and chemical properties, a meticulously detailed synthesis protocol, critical safety and handling information, and a discussion of its significant applications in synthetic organic chemistry.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in research and development. These properties govern its reactivity, solubility, and stability, thereby dictating the optimal conditions for its use in chemical synthesis.

General and Structural Data

| Property | Value | Source(s) |

| IUPAC Name | This compound | |

| CAS Number | 868735-43-7 | |

| Molecular Formula | C₁₁H₁₃BrFNO₂ | |

| Molecular Weight | 290.13 g/mol | |

| Appearance | White to off-white solid/powder | |

| Canonical SMILES | CC(C)(C)OC(=O)NC1=CC(=C(C=C1)Br)F | |

| InChI Key | FQLYUJLJZFATNI-UHFFFAOYSA-N |

Physical and Chemical Parameters

| Property | Value | Notes and Insights | Source(s) |

| Melting Point | 93 - 97 °C | A sharp melting point within this range is indicative of high purity. | |

| Boiling Point | ~344.9 °C at 760 mmHg | This is a predicted value; vacuum distillation is recommended to prevent decomposition. | [1] |

| Density | ~1.488 g/cm³ | Predicted value. | [1] |

| Solubility | Soluble in organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate. Insoluble in water. | The lipophilic nature of the molecule, conferred by the tert-butyl and bromofluorophenyl groups, dictates its solubility profile. | [2][3] |

| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container. Recommended storage temperature: 2-8°C. | The compound is stable under recommended storage conditions, but should be protected from moisture and strong oxidizing agents. | [4] |

Synthesis Protocol: A Validated and Explained Methodology

The synthesis of this compound is most commonly and efficiently achieved via the N-protection of 4-bromo-3-fluoroaniline with di-tert-butyl dicarbonate (Boc₂O). The following protocol is designed for high yield and purity, with each step and choice of reagent rationalized to provide a deeper understanding of the reaction mechanism.

Synthesis Workflow and Rationale

The reaction proceeds through the nucleophilic attack of the amino group of 4-bromo-3-fluoroaniline on one of the carbonyl carbons of Boc₂O. The use of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is crucial to deprotonate the aniline, thereby increasing its nucleophilicity. Dichloromethane (DCM) or tetrahydrofuran (THF) are excellent solvent choices as they are inert and effectively solubilize the reactants. The reaction is typically monitored by thin-layer chromatography (TLC) to ensure complete consumption of the starting aniline.

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Procedure

Materials:

-

4-bromo-3-fluoroaniline (1.0 eq.)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.)

-

Triethylamine (TEA) (1.5 eq.)

-

Dichloromethane (DCM), anhydrous (10 mL per gram of aniline)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hexanes and Ethyl Acetate for chromatography or recrystallization

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromo-3-fluoroaniline (1.0 eq.) in anhydrous dichloromethane.

-

Addition of Base and Reagent: Add triethylamine (1.5 eq.) to the solution and stir for 10 minutes at room temperature. Subsequently, add di-tert-butyl dicarbonate (1.1 eq.) portion-wise over 15 minutes.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 2-4 hours, as indicated by the disappearance of the starting aniline spot.

-

Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. The acidic wash removes excess TEA, while the basic wash removes any acidic byproducts.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

-

Purification: The crude product can be purified by recrystallization from a mixture of ethyl acetate and hexanes or by flash column chromatography on silica gel to yield the pure this compound as a white to off-white solid.

Spectral Data

While specific experimental spectra for this exact compound are not widely published, the expected spectral characteristics can be inferred from similar structures.

-

¹H NMR: The spectrum is expected to show a singlet for the nine protons of the tert-butyl group around 1.5 ppm. The aromatic protons will appear as multiplets in the range of 7.0-7.8 ppm, with their splitting patterns influenced by the fluorine and bromine substituents. A broad singlet corresponding to the N-H proton is also expected.

-

¹³C NMR: The spectrum will show characteristic peaks for the tert-butyl carbons (around 28 ppm for the methyls and 80 ppm for the quaternary carbon). The aromatic carbons will resonate in the 110-140 ppm region, with the carbon attached to fluorine showing a large coupling constant. The carbonyl carbon of the carbamate will appear around 152 ppm.

-

IR Spectroscopy: Key vibrational bands are expected for the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the carbamate (around 1700 cm⁻¹), and C-H stretches of the aromatic and aliphatic groups.

Safety and Handling

As a halogenated aromatic compound, this compound requires careful handling to minimize exposure and ensure laboratory safety.

-

Hazard Statements: Harmful if swallowed (H302). Causes skin irritation (H315). Causes serious eye irritation (H319). May cause respiratory irritation (H335).[5]

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][6]

-

Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[4][6]

-

Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.[4][6]

-

Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[7]

-

Applications in Drug Discovery and Organic Synthesis

The synthetic utility of this compound is primarily centered on its role as a versatile building block in the construction of complex organic molecules, particularly in the pharmaceutical industry. The presence of the bromine atom provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions.

Caption: Key cross-coupling applications of this compound.

-

Suzuki Coupling: The bromine atom can be readily displaced by a variety of aryl or heteroaryl groups via Suzuki coupling with corresponding boronic acids or esters. This allows for the construction of complex biaryl scaffolds, which are common motifs in many biologically active compounds.

-

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling the aryl bromide with a wide range of primary or secondary amines. This is a powerful tool for the synthesis of substituted anilines and diarylamines, which are prevalent in pharmaceuticals.

-

Other Cross-Coupling Reactions: The aryl bromide can also participate in other palladium-catalyzed reactions such as the Heck reaction (with alkenes) and the Sonogashira reaction (with terminal alkynes), further expanding its synthetic utility.

The fluorine atom on the phenyl ring can enhance the metabolic stability and binding affinity of the final drug candidate, while the Boc-protecting group can be easily removed under acidic conditions to liberate the amine for further functionalization.

Conclusion

This compound is a strategically designed and highly valuable building block for organic synthesis. Its well-defined physical properties, straightforward and high-yielding synthesis, and diverse reactivity make it an indispensable tool for researchers engaged in the discovery and development of novel pharmaceuticals and advanced materials. The information and protocols provided in this guide are intended to facilitate its safe and effective use in the modern research laboratory.

References

-

Wiley-VCH. (2007). Supporting Information. [Link]

-

Yang, J. W., Pan, S. C., & List, B. (2006). Organic Syntheses, Coll. Vol. 11, p.110 (2009); Vol. 83, p.185 (2006). [Link]

-

Supporting Information. The Royal Society of Chemistry. [Link]

-

Organic Syntheses. Carbamic acid, tert-butyl ester. [Link]

- Google Patents.

-

The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

-

AOBChem. Tert-butyl (3-bromo-4-fluorophenyl)carbamate. [Link]

-

SpectraBase. tert-Butyl carbamate - Optional[1H NMR] - Chemical Shifts. [Link]

-

PubChem. tert-Butyl (4-amino-3-fluorophenyl)carbamate. [Link]

-

Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conf. Series: Earth and Environmental Science 252 (2019) 022085. [Link]

-

Bhookya, S., & Pochampally, J. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 26(8), 1776-1788. [Link]

-

ResearchGate. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. [Link]

-

PubChem. tert-butyl N-[(4-bromophenyl)methyl]carbamate. [Link]

-

El-Fattah, M. A. A., & Snieckus, V. (2013). The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. Chemical Reviews, 113(12), 8813-8874. [Link]

-

Tella, R., & Verma, R. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Medicinal Chemistry Letters, 6(3), 249-253. [Link]

Sources

- 1. CAS # 836619-77-3, tert-Butyl (3-bromo-4-fluorophenyl)carbamate - chemBlink [chemblink.com]

- 2. chemimpex.com [chemimpex.com]

- 3. CAS 25216-74-4: tert-butyl (3-bromophenyl)carbamate [cymitquimica.com]

- 4. echemi.com [echemi.com]

- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 6. chemicalbook.com [chemicalbook.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

tert-Butyl (4-bromo-3-fluorophenyl)carbamate molecular weight

An In-Depth Technical Guide to tert-Butyl (4-bromo-3-fluorophenyl)carbamate: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This compound is a key chemical intermediate whose strategic functionalization makes it an invaluable building block in modern medicinal chemistry. The presence of a bromine atom, a fluorine atom, and a Boc-protected amine on a phenyl ring provides a versatile scaffold for complex molecule synthesis. The bromine atom serves as a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The fluorine atom can enhance the metabolic stability and binding affinity of target molecules, while the tert-butyloxycarbonyl (Boc) protecting group allows for sequential and controlled chemical transformations. This guide provides a comprehensive overview of the molecular and physicochemical properties of this compound, its synthesis, and its critical role in the development of novel therapeutic agents.

Chemical Identity and Physicochemical Properties

Precise identification and understanding of the physicochemical properties of a starting material are foundational to its effective use in synthesis and drug development. This compound is a well-defined chemical entity with specific characteristics that dictate its handling, storage, and reactivity.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 868735-43-7 | [1] |

| Molecular Formula | C₁₁H₁₃BrFNO₂ | [1] |

| Molecular Weight | 290.13 g/mol | Calculated |

| Physical Form | Solid | [1] |

| Typical Purity | ≥98% | [1][2] |

| Storage Conditions | Sealed in dry, 2-8°C | [1] |

The structure combines a stable protecting group with reactive sites, making it an ideal intermediate for multi-step synthetic campaigns aimed at producing complex drug candidates.

Synthesis and Mechanistic Considerations

The most common and efficient synthesis of this compound involves the protection of the amino group of 4-bromo-3-fluoroaniline. This transformation is typically achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.

General Synthetic Protocol

-

Dissolution: 4-bromo-3-fluoroaniline is dissolved in an appropriate aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Base Addition: A base, typically a non-nucleophilic amine like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA), is added to the solution to act as a proton scavenger.

-

Reagent Addition: Di-tert-butyl dicarbonate (Boc₂O), dissolved in the same solvent, is added dropwise to the reaction mixture at room temperature.

-

Reaction: The mixture is stirred at room temperature for a period of 2 to 12 hours. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified, typically by column chromatography, to yield the pure carbamate.

Mechanistic Insight: The Role of the Boc Protecting Group

The protection of an amine with a Boc group is a cornerstone of modern organic synthesis. The carbamate functional group is widely employed as a protecting group for amines due to its stability under a wide range of reaction conditions, yet it can be readily removed under acidic conditions.[3] The mechanism of Boc protection involves the nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O. The resulting tetrahedral intermediate collapses, eliminating tert-butoxide and a mixed anhydride, which then reacts with another molecule of the amine or the tert-butoxide to ultimately form the stable tert-butyl carbamate product and release carbon dioxide and tert-butanol.

This protection strategy is crucial because it deactivates the nucleophilicity of the amino group, preventing it from interfering with subsequent reactions, most notably the palladium-catalyzed cross-coupling at the bromine-substituted position.

Caption: Synthetic workflow for Boc protection of 4-bromo-3-fluoroaniline.

Applications in Medicinal Chemistry & Drug Development

The true value of this compound lies in its utility as a versatile building block for creating libraries of compounds for drug discovery. The aryl bromide moiety is a key functional group for participating in carbon-carbon bond-forming reactions.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing biaryl structures, which are common motifs in pharmaceuticals.[4][5] In this reaction, the aryl bromide (this compound) is coupled with an organoboron reagent, such as an arylboronic acid or ester, in the presence of a palladium catalyst and a base.[6][7]

The reaction's tolerance for a wide variety of functional groups makes it exceptionally suitable for complex molecule synthesis.[4] The Boc-protected amine on the carbamate is stable under these conditions, ensuring that the coupling occurs selectively at the C-Br bond.

Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.

Post-Coupling Deprotection and Further Functionalization

Following the successful cross-coupling reaction, the Boc group can be efficiently removed under mild acidic conditions (e.g., trifluoroacetic acid in DCM). This unmasks the aniline functionality, which can then be used for subsequent chemical modifications, such as:

-

Amide bond formation: Acylation to introduce diverse side chains.

-

Urea formation: Reaction with isocyanates to form urea derivatives, a common pharmacophore.[8]

-

Sulfonamide synthesis: Reaction with sulfonyl chlorides.

This sequential reactivity allows for the systematic and modular construction of complex molecules, facilitating structure-activity relationship (SAR) studies essential for optimizing drug candidates.

Exemplary Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a representative methodology for the Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 - 1.5 eq)

-

Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 - 0.05 eq)[9]

-

Base, e.g., aqueous 2M Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)[9]

Procedure:

-

Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound, the arylboronic acid, and the palladium catalyst.

-

Solvent and Base Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Add the degassed solvent, followed by the aqueous base solution.[9]

-

Heating: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously.[9][10]

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 12-24 hours).

-

Cooling and Workup: Cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl product.

Trustworthiness Note: The success of this reaction is highly dependent on maintaining an oxygen-free environment to prevent the degradation of the palladium(0) catalyst. Proper degassing of solvents and the use of an inert atmosphere are critical for achieving high yields.

Conclusion

This compound is a quintessential example of a modern synthetic building block. Its carefully designed arrangement of functional groups—a stable amine protecting group, a versatile halogen handle for cross-coupling, and a metabolically beneficial fluorine atom—provides chemists with a powerful tool for the efficient synthesis of complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity, particularly in palladium-catalyzed reactions, is essential for researchers and scientists engaged in the pursuit of novel therapeutics. The strategic application of this intermediate will undoubtedly continue to contribute to advancements in drug discovery and development.

References

-

Shaikh, J., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. National Institutes of Health (NIH). [Link]

-

PubChem. tert-Butyl (4-amino-3-fluorophenyl)carbamate. [Link]

-

AOBChem. Tert-butyl (3-bromo-4-fluorophenyl)carbamate. [Link]

-

Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]

-

Organic Syntheses. Carbamic acid, tert-butyl ester. [Link]

-

ResearchGate. POPd/TBAB co-catalyzed Suzuki cross-coupling reaction of heteroaryl chlorides/bromides with 4-fluorophenylboronic acid in water. [Link]

-

Katritzky, A. R., et al. (2010). Organic Carbamates in Drug Design and Medicinal Chemistry. PubMed Central. [Link]

-

ResearchGate. Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. [Link]

-

MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. [Link]

-

MDPI. tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate. [Link]

-

Sović, K., et al. (2022). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PubMed Central. [Link]

-

MDPI. tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. [Link]

Sources

- 1. This compound | 868735-43-7 [sigmaaldrich.com]

- 2. calpaclab.com [calpaclab.com]

- 3. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tcichemicals.com [tcichemicals.com]

- 5. mdpi.com [mdpi.com]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of tert-Butyl (4-bromo-3-fluorophenyl)carbamate in Organic Solvents

Introduction

tert-Butyl (4-bromo-3-fluorophenyl)carbamate is a vital intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. As a Boc-protected aniline derivative, its utility in cross-coupling reactions and other synthetic transformations is well-established. The efficiency, scalability, and success of these reactions are profoundly dependent on the solubility of this key building block in the chosen solvent system. A thorough understanding of its solubility characteristics is, therefore, not merely an academic exercise but a critical parameter for process development, reaction optimization, and formulation.

This technical guide provides a comprehensive overview of the solubility of this compound. We will delve into the theoretical principles governing its dissolution in various organic solvents, provide a qualitative solubility profile based on these principles, and offer a detailed, self-validating experimental protocol for researchers to determine precise solubility under their specific laboratory conditions.

Theoretical Framework for Solubility

The solubility of a solid solute, such as this compound, in a liquid solvent is a thermodynamic equilibrium. The process involves overcoming the solute-solute interactions within the crystal lattice and the solvent-solvent interactions to form new, energetically favorable solute-solvent interactions.[1] The adage "like dissolves like" serves as a fundamental, albeit simplified, guiding principle.[2] The key molecular features of this compound that dictate its solubility are:

-

The Aromatic Ring System: The substituted phenyl ring is largely non-polar and will interact favorably with solvents that have non-polar character through van der Waals forces.

-

Halogen Substituents (Br and F): The bromine and fluorine atoms increase the molecular weight and introduce polarity to the C-X bonds, contributing to dipole-dipole interactions.

-

The Carbamate Moiety (-NH-C(=O)O-tBu): This is the most influential functional group. The N-H group can act as a hydrogen bond donor, while the carbonyl (C=O) and ether oxygens are hydrogen bond acceptors.[3] The bulky tert-butyl group, however, provides steric hindrance and contributes significant non-polar character.[4]

These features result in a molecule of intermediate polarity. It is not a simple "grease ball" nor is it highly polar "brick dust."[1] Its solubility will, therefore, be a nuanced interplay of these competing characteristics.

Logical Framework for Solvent Selection

The following diagram illustrates the decision-making process for selecting an appropriate solvent based on the solute's molecular characteristics.

Caption: Logical workflow for predicting solubility based on solute-solvent interactions.

Qualitative Solubility Profile

| Solvent Class | Solvent Examples | Predicted Solubility | Primary Interactions |

| Polar Aprotic | THF, Acetone, DMF, DMSO | High to Very High | Strong dipole-dipole interactions; Hydrogen bond acceptance by the solvent's oxygen or nitrogen atoms. |

| Chlorinated | Dichloromethane (DCM) | High | Dipole-dipole interactions; Good solvation of the overall molecule. |

| Polar Protic | Methanol, Ethanol | Moderate to High | Hydrogen bonding is possible, but the bulky non-polar regions may limit very high solubility compared to polar aprotics. |

| Ethers | Diethyl Ether, MTBE | Moderate | Weaker dipole interactions and some hydrogen bond acceptance. |

| Aromatic | Toluene, Xylene | Low to Moderate | van der Waals interactions with the phenyl ring are favorable, but insufficient to solvate the polar carbamate group well. |

| Aliphatic Non-Polar | Hexane, Heptane | Very Low | Dominated by weak van der Waals forces, which are insufficient to overcome the crystal lattice energy of the polar solute. |

Experimental Protocol for Solubility Determination

The following protocol describes the widely accepted "shake-flask" method for determining the equilibrium solubility of a compound.[7][8] This method is considered the gold standard for generating thermodynamic solubility data.[9]

Objective:

To accurately determine the concentration of a saturated solution of this compound in a chosen organic solvent at a specified temperature.

Materials:

-

This compound (≥98% purity)

-

Solvent of interest (HPLC grade or equivalent)

-

Scintillation vials or screw-cap glass tubes

-

Thermostatic shaker or water bath

-

Analytical balance (readable to ±0.1 mg)

-

Volumetric flasks and pipettes

-

Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

Workflow Diagram

Sources

- 1. researchgate.net [researchgate.net]

- 2. quora.com [quora.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. researchgate.net [researchgate.net]

- 5. tert-Butyl carbamate | 4248-19-5 [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pharmatutor.org [pharmatutor.org]

An In-Depth Technical Guide to N-Boc-4-bromo-3-fluoroaniline: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-4-bromo-3-fluoroaniline, with the chemical name tert-butyl (4-bromo-3-fluorophenyl)carbamate, is a halogenated aromatic compound of significant interest in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a Boc-protected amine on a phenyl ring, makes it a valuable and versatile building block for the synthesis of more complex molecules. The presence of multiple functional groups offers several reaction sites for further chemical transformations, enabling the construction of diverse molecular architectures. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of N-Boc-4-bromo-3-fluoroaniline, offering field-proven insights for researchers and professionals in drug development and organic synthesis.

The strategic placement of halogen atoms on the aniline scaffold can significantly influence the physicochemical and pharmacological properties of a molecule. The fluorine atom, for instance, can enhance metabolic stability, binding affinity, and bioavailability, while the bromine atom provides a convenient handle for cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. The tert-butoxycarbonyl (Boc) protecting group on the aniline nitrogen serves to moderate its reactivity, preventing unwanted side reactions during subsequent synthetic steps, and can be readily removed under acidic conditions. This combination of features makes N-Boc-4-bromo-3-fluoroaniline a highly sought-after intermediate in the development of novel pharmaceuticals and functional materials.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its effective use in research and development. The key properties of N-Boc-4-bromo-3-fluoroaniline are summarized in the table below.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 868735-43-7 | [1] |

| Molecular Formula | C₁₁H₁₃BrFNO₂ | [1] |

| Molecular Weight | 290.13 g/mol | [1] |

| Appearance | Expected to be a solid at room temperature | General knowledge |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | General knowledge |

| Storage | Store in a cool, dry, and well-ventilated area. |

Synthesis of N-Boc-4-bromo-3-fluoroaniline

The synthesis of N-Boc-4-bromo-3-fluoroaniline is typically achieved through the protection of the amino group of 4-bromo-3-fluoroaniline using di-tert-butyl dicarbonate (Boc₂O). This is a standard and high-yielding reaction in organic chemistry.

Experimental Protocol

Materials:

-

4-bromo-3-fluoroaniline

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or another suitable base

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 4-bromo-3-fluoroaniline (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran.

-

Addition of Base: Add triethylamine (1.1-1.5 eq) to the solution. The base acts as a scavenger for the acid generated during the reaction.

-

Addition of Boc₂O: To the stirred solution, add di-tert-butyl dicarbonate (1.1-1.2 eq) portion-wise or as a solution in the same solvent. The reaction is typically exothermic and may require cooling in an ice bath to maintain a controlled temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

-

Work-up:

-

Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used in the reaction.

-

Combine the organic layers and wash with water and then with brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel to afford the pure N-Boc-4-bromo-3-fluoroaniline.

Rationale Behind Experimental Choices

The choice of reagents and conditions in this protocol is based on well-established principles of organic synthesis. The use of di-tert-butyl dicarbonate is standard for the introduction of the Boc protecting group due to its high reactivity and the innocuous nature of its byproducts (carbon dioxide and tert-butanol). Triethylamine is a common and effective base for scavenging the acidic proton of the carbamic acid intermediate, driving the reaction to completion. Dichloromethane and tetrahydrofuran are excellent solvents for this reaction as they are relatively inert and can dissolve both the starting materials and the product. The aqueous work-up is crucial for removing the base, any unreacted Boc₂O, and other water-soluble impurities. Finally, purification by recrystallization or column chromatography ensures the high purity of the final product, which is essential for its use in subsequent synthetic steps.

Sources

A Technical Guide to tert-Butyl (4-bromo-3-fluorophenyl)carbamate for Advanced Research and Development

An Essential Building Block in Modern Medicinal Chemistry

Introduction: The Strategic Importance of Fluorinated and Boc-Protected Anilines

tert-Butyl (4-bromo-3-fluorophenyl)carbamate, with CAS Number 868735-43-7, is a highly functionalized aromatic compound of significant interest to researchers in drug discovery and organic synthesis. Its structure incorporates several key features that make it a valuable intermediate: a fluorinated phenyl ring, a bromine atom providing a handle for cross-coupling reactions, and a tert-butyloxycarbonyl (Boc)-protected amine. This combination allows for precise and sequential chemical modifications, positioning it as a critical building block in the synthesis of complex molecular architectures, particularly in the development of targeted therapeutics like kinase inhibitors.[]

The presence of a fluorine atom can significantly modulate the physicochemical properties of a drug candidate, including its metabolic stability, binding affinity, and membrane permeability. The bromine atom serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, enabling the introduction of diverse molecular fragments. Finally, the Boc protecting group offers robust protection of the aniline nitrogen under a wide range of reaction conditions, yet it can be cleanly and efficiently removed under acidic conditions, allowing for subsequent functionalization of the amine.[2][3] This guide provides an in-depth overview of the commercial availability, synthesis, and strategic applications of this important chemical intermediate.

Commercial Availability and Specifications

This compound is readily available from a variety of commercial suppliers catering to the research and development sector. These suppliers typically offer the compound in research-grade purities, suitable for most synthetic applications. When sourcing this material, it is crucial for researchers to consider purity, available quantities, and the supplier's quality control documentation.

| Supplier | Purity | Available Quantities | CAS Number |

| Sigma-Aldrich | ≥98% | 250 mg, 1 g, 5 g | 868735-43-7[4] |

| Ambeed | ≥98% | 1 g, 5 g, 10 g | 868735-43-7[4] |

| BOC Sciences | Custom | Custom | 868735-43-7[] |

| AOBChem | ≥97% | 1 g, 5 g, 10 g, 25 g | 836619-77-3 (Isomer)[5] |

| Fisher Scientific | 96% | 250 mg, 1 g | 868735-43-7 |

Note: The table provides a representative list of suppliers and typical specifications. Researchers should always consult the supplier's specific product documentation and certificate of analysis before use.

Synthesis and Mechanistic Considerations

The most common and direct method for the synthesis of this compound is the N-protection of the corresponding aniline, 4-bromo-3-fluoroaniline, using di-tert-butyl dicarbonate (Boc₂O). This reaction is a standard procedure in organic synthesis for the protection of amino groups.[2]

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 4-bromo-3-fluoroaniline attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate. This forms a tetrahedral intermediate which then collapses, leading to the formation of the N-Boc protected aniline, carbon dioxide, and a tert-butoxide anion. The tert-butoxide is subsequently protonated by a proton source in the reaction mixture, often the amine starting material itself or an added base. The use of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is common to neutralize the acid generated and drive the reaction to completion.

Caption: Synthetic workflow for Boc protection.

Detailed Experimental Protocol

The following protocol is a representative procedure for the Boc-protection of an aniline, adapted from established methods for similar substrates.[6][7] Researchers should perform their own optimization and safety assessments.

Materials:

-

4-Bromo-3-fluoroaniline

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Tetrahydrofuran (THF) or Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Dissolve 4-bromo-3-fluoroaniline (1.0 equivalent) in anhydrous THF or DCM in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Add triethylamine (1.2 to 1.5 equivalents).

-

To this stirred solution, add a solution of di-tert-butyl dicarbonate (1.1 to 1.2 equivalents) in the same solvent dropwise at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting aniline is consumed (typically 2-4 hours).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford pure this compound as a solid.

Self-Validation: The purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the characteristic N-H stretching bands of the primary amine in the IR spectrum and the appearance of a strong carbamate carbonyl stretch (around 1700-1720 cm⁻¹) are indicative of a successful reaction.

Applications in Drug Discovery: A Key Intermediate for Kinase Inhibitors

The true value of this compound is realized in its role as a versatile intermediate in multi-step syntheses of biologically active molecules. The 4-bromo-3-fluorophenyl moiety is a key structural feature in a number of potent and selective kinase inhibitors, particularly in the development of therapies for cancer and autoimmune diseases.

One of the most prominent applications is in the synthesis of inhibitors of Bruton's tyrosine kinase (BTK) . BTK is a critical signaling protein in the B-cell antigen receptor (BCR) pathway, and its inhibition has proven to be a highly effective therapeutic strategy for B-cell malignancies.[8][9]

Role in the Synthesis of BTK Inhibitors

In the synthesis of many BTK inhibitors, the this compound building block is utilized in a key fragment coupling step. A common synthetic strategy involves a Suzuki-Miyaura cross-coupling reaction where the bromine atom of the carbamate is coupled with a boronic acid or boronate ester derivative of a heterocyclic core. This reaction constructs the core scaffold of the final inhibitor.

Following the crucial C-C bond formation, the Boc protecting group is removed under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid) to reveal the free amine. This newly deprotected amine can then be acylated or otherwise functionalized to introduce another key pharmacophoric element, often a group that forms a covalent bond with a cysteine residue in the active site of the BTK enzyme, leading to irreversible inhibition.

Caption: General synthetic pathway to BTK inhibitors.

This strategic, step-wise approach, enabled by the specific functionalities of this compound, allows for the modular and efficient construction of complex drug molecules. It provides medicinal chemists with the flexibility to synthesize a wide array of analogues for structure-activity relationship (SAR) studies, ultimately leading to the discovery of potent and selective drug candidates.

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for the modern medicinal chemist. Its well-defined structure, combining a handle for cross-coupling, a metabolically beneficial fluorine atom, and a robust protecting group, makes it an indispensable building block for the synthesis of high-value pharmaceutical compounds. The protocols and applications outlined in this guide underscore its importance and provide a framework for its effective utilization in the laboratory. As the demand for targeted and potent therapeutics continues to grow, the utility of such precisely engineered intermediates will undoubtedly increase, solidifying the role of this compound in the future of drug discovery.

References

-

Ran, F., et al. (2023). Design, synthesis and evaluation of a series of potential prodrugs of a Bruton's tyrosine kinase (BTK) inhibitor. Frontiers in Chemistry. Available from: [Link]

-

National Center for Biotechnology Information (2023). Design, synthesis and evaluation of a series of potential prodrugs of a Bruton's tyrosine kinase (BTK) inhibitor. PubMed Central. Available from: [Link]

- Jia, X., et al. (2007). Environmentally benign N-Boc protection under solvent-and catalyst-free conditions. Synlett, 2007(05), 0806-0808.

- Pittelkow, M., et al. (2002).

-

Bhookya, S., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Journal of Chemical Biology, 10(3), 97-107. Available from: [Link]

-

AOBChem. Tert-butyl (3-bromo-4-fluorophenyl)carbamate Product Page. Available from: [Link]

-

J&K Scientific LLC. (2025). BOC Protection and Deprotection. Available from: [Link]

-

Atlantis Press. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Advances in Computer Science Research, volume 59. Available from: [Link]

-

Organic Syntheses. Carbamic acid, tert-butyl ester. Available from: [Link]

-

National Center for Biotechnology Information. N-Boc-3-bromo-4-fluoroaniline. PubChem Compound Summary for CID 53312481. Available from: [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

-

National Center for Biotechnology Information (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. PubMed Central. Available from: [Link]

- Google Patents. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

- Google Patents. CN105315127A - 4-tert-butylbenzyl bromide preparing method.

-

M. Kolakowski, D. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Current Drug Targets, 21(14), 1471-1490. Available from: [Link]

- Google Patents. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.

-

Atlantis Press. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Available from: [Link]

- Google Patents. US4272441A - Preparation of carbamates.

-

J&K Scientific. BOC Protection and Deprotection. Available from: [Link]

-

V. K. T. Reddymasu, et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Medicinal Chemistry Letters, 6(9), 947-951. Available from: [Link]

-

AOBChem. Tert-butyl (3-bromo-4-fluorophenyl)carbamate. Available from: [Link]

-

Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. Available from: [Link]

Sources

- 2. jk-sci.com [jk-sci.com]

- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 868735-43-7 [sigmaaldrich.com]

- 5. aobchem.com [aobchem.com]

- 6. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. atlantis-press.com [atlantis-press.com]

- 8. Frontiers | Design, synthesis and evaluation of a series of potential prodrugs of a Bruton’s tyrosine kinase (BTK) inhibitor [frontiersin.org]

- 9. Design, synthesis and evaluation of a series of potential prodrugs of a Bruton’s tyrosine kinase (BTK) inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data of tert-Butyl (4-bromo-3-fluorophenyl)carbamate: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for tert-butyl (4-bromo-3-fluorophenyl)carbamate. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The guide emphasizes the causal relationships behind spectroscopic observations and provides field-proven insights into data acquisition and interpretation, ensuring scientific integrity and practical applicability.

Introduction: The Significance of this compound

This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. The presence of a bromine atom allows for further functionalization through cross-coupling reactions, while the fluorine atom can modulate the electronic properties and metabolic stability of the final molecule. The tert-butoxycarbonyl (Boc) protecting group on the aniline nitrogen provides a stable yet readily cleavable handle for synthetic manipulations. Accurate spectroscopic characterization is paramount to confirm the identity and purity of this intermediate, ensuring the success of subsequent synthetic steps.

Molecular Structure and Key Spectroscopic Features

The structure of this compound presents several key features that give rise to characteristic spectroscopic signals. Understanding these structural elements is fundamental to interpreting the corresponding spectra.

Caption: Molecular structure of this compound.

Spectroscopic Data Analysis

The following sections provide a detailed analysis of the expected spectroscopic data for this compound. The predicted data is based on the analysis of structurally similar compounds and established principles of spectroscopy.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 | t, J ≈ 8.5 Hz | 1H | Ar-H (H-5) |

| ~7.2 | dd, J ≈ 8.5, 2.0 Hz | 1H | Ar-H (H-6) |

| ~7.0 | ddd, J ≈ 8.5, 2.5, 1.0 Hz | 1H | Ar-H (H-2) |

| ~6.5 | br s | 1H | N-H |

| 1.51 | s | 9H | -C(CH₃)₃ |

Expertise & Experience Insight: The broad singlet for the N-H proton is a common feature in carbamates and can sometimes exchange with deuterium in deuterated solvents containing D₂O, leading to its disappearance from the spectrum. The aromatic protons exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling.

Caption: Key ¹H NMR correlations for the target molecule.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~152 | C=O (carbamate) |

| ~158 (d, J ≈ 245 Hz) | C-F |

| ~139 (d, J ≈ 10 Hz) | C-N |

| ~133 | C-H |

| ~125 (d, J ≈ 3 Hz) | C-H |

| ~115 (d, J ≈ 22 Hz) | C-H |

| ~109 (d, J ≈ 28 Hz) | C-Br |

| ~81 | -C(CH₃)₃ |

| ~28 | -C(CH₃)₃ |

Expertise & Experience Insight: The carbon attached to the fluorine atom will appear as a doublet with a large coupling constant (¹JCF), a characteristic feature in the ¹³C NMR spectra of fluorinated aromatic compounds. The other aromatic carbons will also show smaller couplings to fluorine.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Spectroscopic Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3350 | Medium | N-H stretch |

| ~2980 | Medium | C-H stretch (aliphatic) |

| ~1720 | Strong | C=O stretch (carbamate) |

| ~1580, ~1520 | Medium | C=C stretch (aromatic) |

| ~1240 | Strong | C-O stretch |

| ~1160 | Strong | C-N stretch |

| ~1050 | Medium | C-F stretch |

| ~880 | Medium | C-H bend (aromatic) |

Authoritative Grounding: The characteristic IR absorption frequencies for carbamates have been well-documented. The carbonyl (C=O) stretching frequency is particularly diagnostic and is influenced by hydrogen bonding.[1]

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.

Table 4: Predicted Mass Spectrometry Data (EI)

| m/z | Relative Intensity | Assignment |

| 291/293 | Moderate | [M]⁺ (Molecular ion) |

| 235/237 | High | [M - C₄H₈]⁺ |

| 179/181 | Moderate | [M - C₄H₉O₂N]⁺ |

| 57 | Very High | [C₄H₉]⁺ |

Trustworthiness Insight: The presence of bromine, with its two isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio, will result in a characteristic M/M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.[2][3] This pattern is a powerful diagnostic tool for confirming the presence of bromine in the molecule.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed above. These protocols are designed to be self-validating by incorporating standard practices for calibration and data acquisition.

NMR Spectroscopy Protocol

Caption: Workflow for acquiring NMR spectroscopic data.

Expertise & Experience Insight: Careful shimming is crucial for resolving the fine coupling patterns in the aromatic region of the ¹H NMR spectrum. For the ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio, especially for the quaternary carbons.

FT-IR Spectroscopy Protocol

Caption: Workflow for acquiring FT-IR spectroscopic data using an ATR accessory.

Authoritative Grounding: The use of an Attenuated Total Reflectance (ATR) accessory is a common and convenient method for obtaining IR spectra of solid samples, requiring minimal sample preparation.[4]

Mass Spectrometry Protocol

Caption: Workflow for acquiring mass spectrometry data using electron impact ionization.

Trustworthiness Insight: Calibration of the mass spectrometer using a known standard is essential for obtaining accurate mass measurements. For high-resolution mass spectrometry (HRMS), this allows for the determination of the elemental composition of the molecular ion and its fragments.

Conclusion

The spectroscopic data of this compound, as predicted and interpreted in this guide, provides a robust framework for the identification and characterization of this important synthetic intermediate. By understanding the principles behind the spectroscopic techniques and following standardized experimental protocols, researchers can confidently verify the structure and purity of their material, paving the way for successful downstream applications in drug discovery and development.

References

IUPAC name for tert-Butyl (4-bromo-3-fluorophenyl)carbamate

An In-depth Technical Guide to tert-Butyl (4-bromo-3-fluorophenyl)carbamate: Synthesis, Characterization, and Application in Modern Drug Discovery

Introduction: A Key Bifunctional Building Block

In the landscape of modern medicinal chemistry and drug development, the strategic design of molecular scaffolds is paramount. Intermediates that offer both stability and versatile reactivity are the cornerstone of efficient synthetic campaigns. This compound (CAS No. 868735-43-7) has emerged as a critical building block, particularly in the synthesis of complex heterocyclic systems targeting protein kinases.[1][2][3] Its structure is deceptively simple yet strategically brilliant: a stable tert-butoxycarbonyl (Boc) protected aniline poised for deprotection, and an aryl bromide handle primed for carbon-carbon or carbon-nitrogen bond formation via transition-metal catalysis. The fluorine atom provides an additional point of modulation, influencing the electronic properties and metabolic stability of derivative compounds.

This guide provides an in-depth analysis of this compound, intended for researchers and drug development professionals. It covers the core aspects of its synthesis, the mechanistic principles involved, its analytical characterization, and its proven utility in the synthesis of advanced pharmaceutical targets.

Physicochemical and Safety Profile

A comprehensive understanding of a reagent's properties is the foundation of its effective and safe use in the laboratory.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [4] |

| Synonyms | N-Boc-4-bromo-3-fluoroaniline | |

| CAS Number | 868735-43-7 | [4] |

| Molecular Formula | C₁₁H₁₃BrFNO₂ | [4] |

| Molecular Weight | 290.13 g/mol | |

| Appearance | White to off-white solid | [4] |

| Storage | Sealed in a dry environment at 2-8°C | [4] |

| GHS Pictogram | GHS07 (Exclamation Mark) | [4] |

| Signal Word | Warning | [4] |

| Hazard Statement | H302: Harmful if swallowed | [4] |

Synthesis and Mechanistic Insight: The Boc Protection

The most common and efficient synthesis of this compound involves the protection of the amino group of 4-bromo-3-fluoroaniline. The choice of the Boc group is strategic; it is exceptionally stable to a wide range of nucleophilic and basic conditions, yet can be removed cleanly under acidic conditions, providing a crucial orthogonal protection strategy.[5]

Experimental Protocol: Synthesis of this compound

This protocol is a robust, scalable method for the N-Boc protection of the starting aniline.

-

Reagent Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-bromo-3-fluoroaniline (1.0 eq).

-

Solvent Addition: Dissolve the aniline in a suitable solvent such as Tetrahydrofuran (THF) or Dichloromethane (DCM) (approx. 5-10 mL per gram of aniline).

-

Base Addition (Optional but Recommended): Add a mild aqueous base, such as a saturated solution of sodium bicarbonate (NaHCO₃) (2.0 eq). The use of a biphasic system with a mild base helps to neutralize the acidic byproduct, driving the reaction to completion.

-

Boc Anhydride Addition: To the stirring mixture, add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise at room temperature. The slight excess of Boc₂O ensures full conversion of the starting material. An exotherm may be observed.

-

Reaction Monitoring: Allow the reaction to stir vigorously at room temperature for 4-12 hours. Progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting aniline.

-

Work-up and Extraction: Upon completion, transfer the mixture to a separatory funnel. If DCM was used, dilute with additional DCM. If THF was used, add a suitable extraction solvent like ethyl acetate. Separate the organic layer.

-

Washing: Wash the organic layer sequentially with 1M HCl (to remove any unreacted amine), water, and brine. This sequence ensures the removal of basic, aqueous, and ionic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product is often of high purity. If necessary, it can be further purified by recrystallization from a hexane/ethyl acetate mixture or by flash column chromatography on silica gel.

Causality and Experimental Rationale

-

Why Boc₂O? Di-tert-butyl dicarbonate is an ideal reagent for Boc protection. It is a stable, easy-to-handle solid, and its byproducts (carbon dioxide and tert-butanol) are volatile and easily removed.[6]

-

The Role of the Base: While the reaction can proceed without a base, the aniline starting material is only weakly nucleophilic. The reaction generates tert-butoxycarbamic acid as an intermediate, which can protonate the starting aniline, shutting down the reaction. A mild base like NaHCO₃ neutralizes this acidic species, ensuring the aniline remains a free nucleophile.[7]

-

Solvent Choice: THF and DCM are excellent choices as they are relatively inert and effectively solubilize both the polar starting material and the less polar product.

Reaction Mechanism: Nucleophilic Acyl Substitution

The mechanism proceeds via a nucleophilic attack of the amine on one of the electrophilic carbonyl carbons of the Boc anhydride.

Caption: Workflow of Boc protection of an amine using Boc anhydride.

The reaction begins with the lone pair of the aniline nitrogen attacking a carbonyl carbon of Boc₂O. The tetrahedral intermediate collapses, expelling the stable tert-butyl carbonate anion as a leaving group. A proton is transferred from the nitrogen to a base (or the leaving group), yielding the neutral Boc-protected product. The tert-butyl carbonate intermediate is unstable and rapidly decomposes to carbon dioxide gas and tert-butoxide, which is then protonated to tert-butanol.[6][7]

Application in Palladium-Catalyzed Cross-Coupling

The true synthetic power of this compound lies in its utility as a substrate for cross-coupling reactions. The aryl bromide moiety is an excellent electrophile for reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings. This allows for the precise and efficient construction of complex biaryl or arylamine structures, which are common motifs in kinase inhibitors.[3][8]

Representative Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for coupling the title compound with a generic arylboronic acid.

-

Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03-0.05 eq). The excess boronic acid is used to ensure complete consumption of the bromide starting material.

-

Base and Solvent: Add a base, such as potassium carbonate (K₂CO₃) (2.0-3.0 eq), and a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio). The base is crucial for activating the boronic acid for transmetalation.[9]

-

Degassing: Subject the reaction mixture to several cycles of vacuum and backfilling with an inert gas (Argon or Nitrogen) to remove all traces of oxygen, which can deactivate the palladium catalyst.

-

Heating: Heat the reaction mixture to 80-100°C with vigorous stirring. The reaction is typically complete within 2-12 hours. Monitor progress by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

-

Extraction and Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired biaryl product.

Catalytic Cycle: The Suzuki-Miyaura Reaction

The Suzuki coupling proceeds through a well-established catalytic cycle involving a Palladium(0) species.

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the carbamate, forming a Pd(II) complex. This is often the rate-limiting step.

-

Activation & Transmetalation: The base activates the arylboronic acid, forming a more nucleophilic borate species. This species then transfers its aryl group to the Pd(II) complex, displacing the bromide.[9]

-

Reductive Elimination: The two organic groups (Ar and Ar') on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst to re-enter the cycle.

Conclusion: An Indispensable Tool for Modern Synthesis

This compound is more than a simple chemical intermediate; it is a testament to strategic molecular design. It provides chemists with a stable, versatile platform to construct complex molecular architectures through a two-stage process: robust cross-coupling followed by controlled deprotection and subsequent functionalization of the aniline. Its widespread use in the patent literature for constructing kinase inhibitors underscores its value to the drug discovery community.[10][11] A thorough understanding of its synthesis, reactivity, and handling provides researchers with a powerful tool to accelerate the development of next-generation therapeutics.

References

- 1. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 868735-43-7 [sigmaaldrich.com]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 7. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]

- 8. mdpi.com [mdpi.com]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. US11299500B2 - Crystalline form of lorlatinib free base hydrate - Google Patents [patents.google.com]

- 11. KRas G12C inhibitors - Patent US-10689377-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Storage and Handling of tert-Butyl (4-bromo-3-fluorophenyl)carbamate

This guide provides a comprehensive overview of the essential storage and handling protocols for tert-Butyl (4-bromo-3-fluorophenyl)carbamate (CAS No: 868735-43-7). Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical, field-proven insights to ensure the safe and effective use of this compound. The narrative emphasizes the rationale behind each procedural step, fostering a culture of safety and scientific integrity.

Compound Profile and Hazard Identification

This compound is a halogenated aromatic amine derivative featuring a tert-butoxycarbonyl (Boc) protecting group. This structural arrangement makes it a valuable intermediate in organic synthesis, particularly in the construction of complex pharmaceutical molecules. However, the presence of bromine, fluorine, and the carbamate linkage necessitates a thorough understanding of its chemical properties and potential hazards.

Chemical Rationale for Hazards: The toxicity and irritant properties of halogenated anilines are well-documented. The electrophilic nature of the aromatic ring, enhanced by the halogen substituents, can lead to interactions with biological macromolecules. Aniline and its derivatives are known to cause skin, eye, and respiratory tract irritation.[1] Systemic effects can also occur, as these compounds can be absorbed through the skin.[1] The Boc protecting group, while generally stable, can be labile under certain conditions, influencing the compound's reactivity profile.

GHS Hazard Classification: Based on data from suppliers and structurally similar compounds, this compound is classified with the following hazards:

-

GHS07: Warning [2]

-

H302: Harmful if swallowed.[2]

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

-

A detailed summary of the compound's properties is provided in the table below.

| Property | Value | Source(s) |

| CAS Number | 868735-43-7 | |

| Molecular Formula | C₁₁H₁₃BrFNO₂ | |

| Molecular Weight | 290.13 g/mol | |

| Appearance | Solid | |

| Storage Temperature | 2-8°C, Sealed in dry conditions | |

| Hazard Pictogram | GHS07 (Exclamation Mark) | [2] |

| Signal Word | Warning | [2] |

| Hazard Statements | H302 (Harmful if swallowed) | [2] |

| Precautionary Statements | P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 |

Prudent Handling and Personal Protective Equipment (PPE)

Given the hazardous nature of this compound, a stringent personal protective equipment regimen is mandatory to minimize exposure. The following workflow illustrates the critical steps for safe handling.

Caption: A generalized workflow for the safe handling of this compound.

Mandatory Personal Protective Equipment:

| PPE Item | Specification | Rationale |

| Eye and Face Protection | Tightly fitting safety goggles or a full-face shield. | Prevents eye irritation and serious eye damage from splashes or airborne particles. |

| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use. | Prevents skin contact, which can lead to irritation and systemic absorption. |

| Body Protection | Laboratory coat, closed-toe shoes. For larger quantities or risk of splashing, consider a chemical apron. | Protects skin from accidental contact. |

| Respiratory Protection | Use only in a well-ventilated area, preferably a certified chemical fume hood. | Minimizes inhalation of dust or vapors, which can cause respiratory tract irritation. |

Storage and Stability

Proper storage is crucial to maintain the integrity and purity of this compound and to prevent hazardous situations.

Recommended Storage Conditions:

-

Temperature: 2-8°C. Refrigeration is recommended to minimize degradation over time.

-

Atmosphere: Store in a tightly sealed container under a dry, inert atmosphere (e.g., argon or nitrogen). This compound is sensitive to moisture.

-

Location: Store in a designated, well-ventilated, and secure chemical storage area away from incompatible materials.

Chemical Stability and Reactivity:

-

Thermal Stability: While generally stable at room temperature, tert-butyl carbamates can undergo thermal decomposition at elevated temperatures. Studies on similar N-arylcarbamates show that decomposition can occur at temperatures around 180°C, yielding carbon dioxide, isobutylene, and the corresponding aniline.[3] The rate of this decomposition is influenced by the electronic nature of the substituents on the aromatic ring.[3]

-

Incompatible Materials:

-

Strong Oxidizing Agents: Can react exothermically and potentially lead to decomposition.

-

Strong Acids: The Boc protecting group is labile to strong acids, which will cleave it to release the free amine, carbon dioxide, and isobutylene. This reaction can be vigorous.

-

Strong Bases: While the Boc group is generally stable to bases, prolonged exposure to strong bases at elevated temperatures may lead to hydrolysis.

-

Emergency Procedures

First Aid Measures:

| Exposure Route | Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash the affected area with soap and water. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Spill Management: In the event of a spill, the primary objectives are to contain the spill, decontaminate the area, and ensure the safety of all personnel.

Spill Cleanup Protocol:

-

Evacuate and Secure: Evacuate all non-essential personnel from the immediate spill area. Ensure adequate ventilation (use a fume hood if the spill is contained within one).

-

Don PPE: Wear the appropriate personal protective equipment as outlined in Section 2.

-

Containment: For solid spills, carefully sweep up the material to avoid generating dust. For liquid spills (if the compound is dissolved in a solvent), create a dike around the spill using an inert absorbent material.

-

Absorption and Neutralization:

-

Absorb the spilled material with an inert absorbent such as vermiculite, sand, or a commercial spill pillow.[4]

-

Do not use combustible materials like paper towels as the primary absorbent.

-

-

Collection: Carefully scoop the absorbed material and any contaminated debris into a designated, sealable, and properly labeled hazardous waste container.

-

Decontamination:

-

Decontaminate the spill area with a suitable solvent (e.g., acetone), followed by a thorough wash with soap and water.[3]

-

Collect all decontamination materials (rinsate, wipes) as hazardous waste.

-

-

Waste Disposal: Dispose of the sealed waste container according to institutional and local regulations for halogenated organic waste.

Waste Disposal

As a halogenated organic compound, this compound must be disposed of as hazardous waste. Improper disposal can lead to environmental contamination.

Disposal Workflow:

Caption: Workflow for the proper disposal of this compound waste.

Key Disposal Principles:

-

Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[5][6] This is due to different disposal methods; halogenated waste is typically incinerated at high temperatures, which is a more costly process.[6][7]

-

Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents.[3][4]

-

Containment: Use a designated, leak-proof, and sealable container that is compatible with the chemical.

-

Professional Disposal: All waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.

References

-

Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. Available from: [Link]

-

Thornley, J. H., & Defreitas, C. R. (1967). The thermal decomposition of t-alkyl N-arylcarbamates. I. The effect of ring substituents. Canadian Journal of Chemistry, 45(21), 2537-2542. Available from: [Link]

-

Bucknell University. Hazardous Waste Segregation. Available from: [Link]

-

Temple University. Halogenated Solvents in Laboratories. Campus Operations. Available from: [Link]

-

University of British Columbia. Organic Solvent Waste Disposal. Safety & Risk Services. Available from: [Link]

-

Queen Mary University of London. Spill procedure: Clean-up guidance. Available from: [Link]

-

Environmental Health & Safety, University of Tennessee. Guidance for Hazardous Waste Spill Cleanup in Laboratories. Available from: [Link]

-

Clarkson University. Chemical Spill Procedures. Available from: [Link]

-

AOBChem. Tert-butyl (3-bromo-4-fluorophenyl)carbamate. Available from: [Link]

-

ATSDR - CDC. Aniline | Medical Management Guidelines | Toxic Substance Portal. Available from: [Link]

-

Environmental Health & Safety, University of California, Santa Cruz. Spill Kits and Spill Clean Up Procedures. Available from: [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

Sources

- 1. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 2. ehs.utk.edu [ehs.utk.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ehs.gatech.edu [ehs.gatech.edu]

- 5. qmul.ac.uk [qmul.ac.uk]

- 6. lin-web.clarkson.edu [lin-web.clarkson.edu]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

Physical appearance of tert-Butyl (4-bromo-3-fluorophenyl)carbamate

An In-depth Technical Guide to the Physicochemical Properties of tert-Butyl (4-bromo-3-fluorophenyl)carbamate

Abstract and Scope